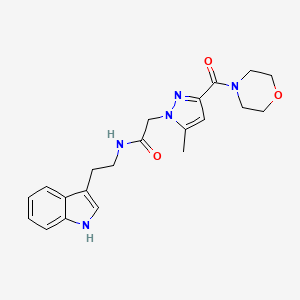
N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound based on available research.
Synthesis
The synthesis of this compound involves several steps, including the formation of the indole and pyrazole moieties. The reaction conditions typically include refluxing with appropriate solvents and catalysts to achieve the desired yield and purity. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and identity of the synthesized compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it activates intrinsic apoptotic pathways, leading to cell death.
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Research has demonstrated that indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial activity of related compounds has been documented, indicating that this compound may also exhibit similar properties. Preliminary studies show effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Studies
Several case studies have highlighted the biological activities of indole-based compounds:
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects of indole derivatives.
- Findings : Indole derivatives showed a dose-dependent inhibition of cancer cell proliferation with IC50 values in the micromolar range.
-
Anti-inflammatory Study :
- Objective : Assess the anti-inflammatory properties in animal models.
- Results : Significant reduction in edema and inflammatory markers was observed in treated groups compared to controls.
Data Table
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-12-19(21(28)25-8-10-29-11-9-25)24-26(15)14-20(27)22-7-6-16-13-23-18-5-3-2-4-17(16)18/h2-5,12-13,23H,6-11,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLULQEVXTHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CNC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














